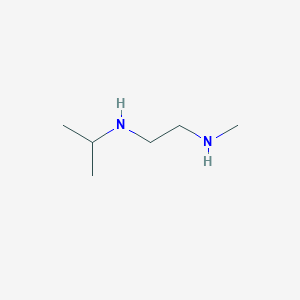

N-甲基-N'-丙-2-基乙烷-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

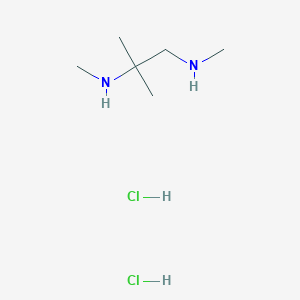

“N-methyl-N’-propan-2-ylethane-1,2-diamine” is a chemical compound with the molecular formula C6H16N2 . It is also known by other names such as “1,2-Ethanediamine, N1-methyl-N2-(1-methylethyl)-”, “N-Isopropyl-N’-methyl-1,2-ethandiamin”, and "N-Isopropyl-N’-methylethane-1,2-diamine" .

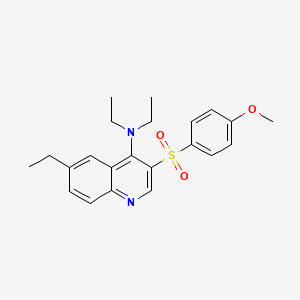

Molecular Structure Analysis

The molecular structure of “N-methyl-N’-propan-2-ylethane-1,2-diamine” consists of a chain of carbon atoms with attached hydrogen and nitrogen atoms . The exact structure can be viewed using specific chemical software .Physical and Chemical Properties Analysis

“N-methyl-N’-propan-2-ylethane-1,2-diamine” has a molecular weight of 116.205 Da . It has a boiling point of approximately 145.73°C and a melting point of approximately -27.02°C . It is estimated to have a water solubility at 25°C .科学研究应用

分子内甲基迁移研究

使用串联质谱和密度泛函理论研究了质子化二胺(包括 N-甲基-N'-丙-2-基乙烷-1,2-二胺)中的分子内甲基迁移。研究发现,这些二胺中的甲基迁移通过高能反转机制或高能保留机制进行,具体取决于二胺中氮原子之间的键数。本研究深入了解了 N-甲基-N'-丙-2-基乙烷-1,2-二胺在化学合成和分析中的反应性和潜在应用 (Zhang, Yao, & Guo, 2008)。

碘化镍(II)配合物的表征和热研究

对 N-甲基-N'-丙-2-基乙烷-1,2-二胺及其衍生物的碘化镍(II)配合物进行的研究揭示了有关其制备、表征和固态热行为的重大发现。这些配合物表现出一系列几何结构并经历特定的热转变,有助于我们了解它们的稳定性和反应性,这对于它们在材料科学和配位化学中的潜在应用至关重要 (Das, Ghosh, & Chaudhuri, 1994)。

二胺配合物的合成和表征

探索了二胺配合物的合成和表征,包括三氟乙酸镍(II),包括 N-甲基-N'-丙-2-基乙烷-1,2-二胺。发现这些配合物表现出独特的热致变色,X 射线单晶结构分析详细了解了它们的分子几何形状。这项研究对于开发具有传感、光学器件等潜在应用的新材料至关重要 (Das, Mostafa, Okamoto, & Chaudhuri, 1998)。

双马来酰亚胺-二胺热固性材料的聚合动力学

使用 N-甲基-N'-丙-2-基乙烷-1,2-二胺对双马来酰亚胺-二胺热固性材料的聚合动力学进行的研究提供了对伯胺和仲胺之间反应性差异的见解。这项研究对于设计和开发具有增强机械性能和热稳定性的高性能热固性聚合物至关重要,这与航空航天和汽车工业相关 (Hopewell, George, & Hill, 2000)。

催化不对称合成

开发了涉及 N-甲基-N'-丙-2-基乙烷-1,2-二胺的高度对映选择性催化不对称分子内级联反应,用于合成具有药用价值的手性化合物。该方法代表了有机合成中的一种新颖方法,提供了一种以高收率和优异对映选择性生产手性分子的途径,这在制药工业中很有价值 (He 等人,2014)。

作用机制

Target of Action

N-Methyl-N’-isopropyl ethylenediamine is a type of amine, a class of organic compounds derived from ammonia. Amines are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins . .

Mode of Action

For instance, amines can undergo nucleophilic addition reactions, as seen in the synthesis of N-substituted ureas .

Biochemical Pathways

For example, they can undergo oxidation to form amine oxides, which can decompose when strongly heated to form alkenes .

Pharmacokinetics

Small amines are generally well-absorbed and can distribute throughout the body due to their ability to form hydrogen bonds with biological molecules .

Result of Action

Amines can participate in a variety of chemical reactions and can interact with a variety of biological targets, potentially leading to diverse effects .

Action Environment

The action of N-Methyl-N’-isopropyl ethylenediamine can be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the amine, potentially influencing its reactivity and interactions with other molecules .

属性

IUPAC Name |

N-methyl-N'-propan-2-ylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2)8-5-4-7-3/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUILYJKCCEQEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2998431.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2998433.png)

![1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine](/img/structure/B2998442.png)

![7-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2998445.png)

![Phenyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2998446.png)